1-(3-azetidinyl)Piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

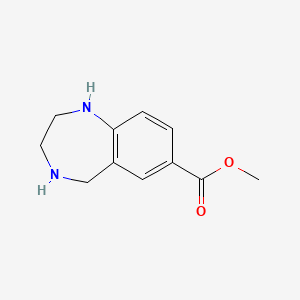

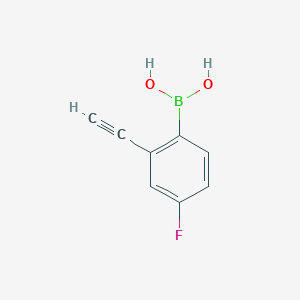

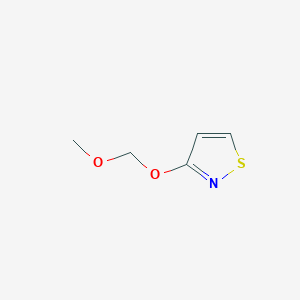

1-(3-azetidinyl)piperazine is a compound that features a unique combination of azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule results in a compound with interesting chemical and biological properties.

Méthodes De Préparation

The synthesis of 1-(3-azetidinyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles. Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Analyse Des Réactions Chimiques

1-(3-azetidinyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more stable than related aziridines and allows for unique reactivity under appropriate reaction conditions . Common reagents used in these reactions include carbon nucleophiles and metalated azetidines. Major products formed from these reactions include functionalized azetidines and polymer synthesis applications .

Applications De Recherche Scientifique

1-(3-azetidinyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules and natural products. In biology, it is employed in drug discovery and development, particularly in the design of central nervous system-targeting pharmaceuticals . In medicine, it is used in the development of antihypertensive calcium channel blockers, mitogen-activated protein kinase inhibitors, and oral anticoagulants . In industry, it is utilized in polymer synthesis and as a chiral template .

Mécanisme D'action

The mechanism of action of 1-(3-azetidinyl)piperazine involves its interaction with molecular targets and pathways. For example, piperazine compounds mediate their effects by binding directly and selectively to muscle membrane gamma-aminobutyric acid (GABA) receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly relevant in the context of anthelmintic activity, where the compound paralyzes parasites, allowing the host body to expel them.

Comparaison Avec Des Composés Similaires

1-(3-azetidinyl)piperazine can be compared with other similar compounds, such as aziridines, pyrrolidines, and other piperazine derivatives. Aziridines are less stable and more difficult to handle due to higher ring strain, while pyrrolidines are unreactive . Piperazine derivatives, on the other hand, show a wide range of biological and pharmaceutical activities, making them valuable in drug development . The unique combination of azetidine and piperazine rings in this compound provides a balance of stability and reactivity, making it a versatile compound for various applications.

Similar Compounds

- Aziridines

- Pyrrolidines

- Piperazine derivatives

Propriétés

IUPAC Name |

1-(azetidin-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-3-10(4-2-8-1)7-5-9-6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFQVUAASHWECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)

![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)